molecular formula C13H18O4 B073553 5-(3,4-Dimethoxyphenyl)pentanoic acid CAS No. 1145-15-9

5-(3,4-Dimethoxyphenyl)pentanoic acid

Cat. No. B073553
CAS RN: 1145-15-9
M. Wt: 238.28 g/mol
InChI Key: PIVDEYCOOAOYEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including Friedel–Crafts acylation, decarboxylation, and functional group transformations. For example, compounds related to “5-(3,4-Dimethoxyphenyl)pentanoic acid” have been synthesized using methods such as the Barton-McCombie reaction, Wolff-K-Huangminglong reaction, and other reductive amination processes. These syntheses utilize starting materials like 3,4-dimethoxybenzoic acid or similar aromatic compounds, which are then transformed through various chemical reactions to achieve the desired product (Zhang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and vibrational spectroscopy, provides detailed information about the arrangement of atoms within a molecule. For example, vibrational spectroscopic investigations and normal coordinate analysis have been conducted to understand the molecular structure and stability arising from hyperconjugation and charge delocalization in compounds with similar structural frameworks (Priya et al., 2011).

Safety And Hazards

The safety data sheet for 5-(3,4-Dimethoxyphenyl)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDEYCOOAOYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286613
Record name 5-(3,4-dimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)pentanoic acid

CAS RN

1145-15-9
Record name NSC46662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-dimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 37.6 g of the product obtained in Example 38 and 64 g of zinc turnings (treated with a solution of HgCl2), 55 ml of toluene and 220 ml of conc. hydrochloric acid was refluxed for 1 h. Toluene phase was separated and evaporated in vacuo. The residue was crystallized from toluene-petroleum ether, yield 11.5 g (32%).
Quantity
37.6 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two

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